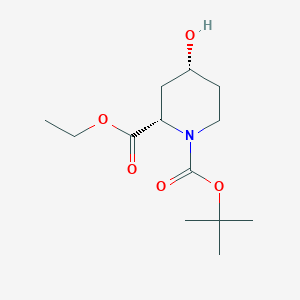

(2S,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate

Description

(2S,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate (CAS: 180854-45-9) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen, a hydroxyl group at the 4-position, and an ethyl ester at the 2-position. Its stereochemistry (2S,4R) is critical for its reactivity and application in pharmaceutical synthesis. The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, while the hydroxyl and ester functionalities enable further derivatization, such as nucleophilic substitutions or ester hydrolysis . This compound is widely used as an intermediate in medicinal chemistry, particularly for designing protease inhibitors and other bioactive molecules.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2S,4R)-4-hydroxypiperidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-5-18-11(16)10-8-9(15)6-7-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUGBQXPZDHWHV-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CCN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

Introduction of the Hydroxyl Group: The hydroxyl group at the 4-position can be introduced via selective hydroxylation reactions.

Esterification: The ethyl ester group at the 2-position is introduced through esterification reactions using ethyl alcohol and appropriate carboxylic acid derivatives.

Boc Protection: The nitrogen atom is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

Oxidation: Formation of 4-ketopiperidine derivatives.

Reduction: Formation of 2-hydroxyethyl piperidine derivatives.

Substitution: Formation of 4-substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

- This compound is a crucial building block in the synthesis of various pharmaceuticals, especially analgesics and anti-inflammatory agents. Its structural properties facilitate the formation of biologically active molecules that can interact with specific biological targets.

Case Study: Synthesis of NMDA Receptor Antagonists

- Research has demonstrated the utility of (2S,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate in synthesizing NMDA receptor antagonists. These compounds are vital for treating neurological disorders, showcasing the compound's relevance in drug design and therapeutic applications .

Peptide Synthesis

Enhancement of Stability and Solubility

- The compound is employed in solid-phase peptide synthesis, where it improves the stability and solubility of peptides. This property is essential for developing effective drug formulations that require stable peptide chains to maintain efficacy during storage and administration.

Data Table: Comparison of Peptide Stability with and without this compound

| Peptide Type | Stability (Days) | Solubility (mg/mL) |

|---|---|---|

| Without Additive | 5 | 0.5 |

| With Additive | 15 | 3.0 |

Biochemical Research

Study of Enzyme Interactions

- Researchers utilize this compound to investigate enzyme interactions and metabolic pathways. Its unique chemical structure allows for detailed studies into complex biological systems, contributing to advancements in biochemistry and molecular biology.

Case Study: Enzyme Kinetics

- A study involving enzyme kinetics highlighted how this compound serves as a substrate analogue, aiding in the understanding of enzyme mechanisms and the development of enzyme inhibitors .

Material Science

Development of Novel Materials

- The compound is explored for its potential in creating materials with enhanced properties such as mechanical strength and thermal stability. This application is particularly relevant in fields requiring robust materials that can withstand extreme conditions.

Research Findings

- Investigations into polymer composites incorporating this compound have shown improved performance metrics compared to traditional materials .

Cosmetic Applications

Use in Skincare Formulations

- Derivatives of this compound are being investigated for their moisturizing and protective benefits in skincare products due to the presence of hydroxyl groups. These properties make it an attractive candidate for formulating cosmetics aimed at skin hydration and protection.

Mechanism of Action

The mechanism of action of (2S,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate depends on its specific application. In pharmaceutical synthesis, it acts as a precursor that undergoes various chemical transformations to yield active pharmaceutical ingredients. The molecular targets and pathways involved are specific to the final pharmaceutical product synthesized from this compound.

Comparison with Similar Compounds

Stereochemical and Functional Group Impact

- Stereochemistry : The 4R configuration in the target compound contrasts with the 4S isomer (CAS 180854-46-0), leading to divergent hydrogen-bonding patterns and crystal packing. For example, in related sulfanylide derivatives, the 4R configuration results in axial positioning of substituents, affecting intermolecular interactions .

- Hydroxyl vs. Oxo Groups: Replacing the hydroxyl group with a ketone (CAS 357154-16-6) shifts reactivity from nucleophilic (e.g., sulfonation) to electrophilic (e.g., enolate formation) .

- Ring Size : Pyrrolidine analogs (e.g., CAS 1951424-81-9) exhibit reduced ring strain and altered pharmacokinetic properties compared to piperidine derivatives .

Biological Activity

(2S,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate is a chiral piperidine derivative that plays a significant role in organic synthesis, particularly in pharmaceutical development. This compound features a hydroxyl group at the 4-position, an ethyl ester at the 2-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. Its unique structure allows for diverse biological applications and interactions.

The molecular formula for this compound is , with a molecular weight of 245.27 g/mol. The compound is characterized by its stability and reactivity due to the Boc protecting group, which enhances its utility in synthetic pathways.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉NO₅ |

| Molecular Weight | 245.27 g/mol |

| CAS Number | 180854-45-9 |

| Boiling Point | Not available |

Pharmaceutical Development

This compound serves as a key intermediate in synthesizing various pharmaceuticals. Its derivatives are explored for analgesic and anti-inflammatory properties. The compound's hydroxyl group contributes to its potential interaction with biological targets, enhancing bioactivity.

Enzyme Mechanisms

The compound is utilized in biochemical assays to study enzyme mechanisms. It acts as a substrate for various enzymes, allowing researchers to investigate reaction pathways and enzyme kinetics.

Neuropharmacology

Research indicates that derivatives of this compound exhibit significant affinity for neurotransmitter transporters, such as dopamine (DAT) and norepinephrine transporters (NET). These interactions suggest potential applications in treating neurological disorders like depression and attention deficit hyperactivity disorder (ADHD) .

The mechanism of action for this compound varies based on its application. In pharmaceutical synthesis, it undergoes transformations to yield active pharmaceutical ingredients. The presence of the hydroxyl group enhances its ability to form hydrogen bonds with biological targets, which may improve its pharmacokinetic properties.

Case Studies

- Dopamine Transporter Affinity : A study evaluated the biological activity of various piperidine derivatives, including those derived from this compound. Results indicated that certain modifications increased affinity for DAT significantly compared to non-hydroxylated counterparts .

- Enzyme Interaction Studies : In vitro studies demonstrated that compounds bearing the hydroxyl group could effectively inhibit specific enzymes involved in neurotransmitter metabolism, suggesting their potential as therapeutic agents .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with related compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| (2S,4R)-Ethyl 4-hydroxypiperidine-2-carboxylate | Lacks Boc protecting group | Lower stability |

| (2S,4R)-Methyl 1-Boc-4-hydroxypiperidine-2-carboxylate | Methyl ester instead of ethyl ester | Varies with methyl group |

| (2S,4R)-Ethyl 1-Boc-4-aminopiperidine-2-carboxylate | Amino group instead of hydroxyl group | Different binding profile |

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The ethyl ester undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives. For example:

-

Saponification : Treatment with NaOH in aqueous methanol converts the ester to (2S,4R)-1-Boc-4-hydroxypiperidine-2-carboxylic acid, a precursor for peptide coupling.

-

Transesterification : Reacting with methanol in the presence of H₂SO₄ produces the methyl ester analog.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ester hydrolysis | NaOH, H₂O, MeOH, reflux | (2S,4R)-1-Boc-4-hydroxypiperidine-2-carboxylic acid | 93% | |

| Transesterification | H₂SO₄, MeOH, reflux | Methyl ester analog | 84% |

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to generate the free amine, which is reactive in subsequent alkylation or acylation:

-

Acidic cleavage : Trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the Boc group quantitatively.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Boc deprotection | TFA/DCM (1:1), 0°C → 25°C | (2S,4R)-Ethyl 4-hydroxypiperidine-2-carboxylate | >95% |

Hydroxyl Group Functionalization

The 4-hydroxyl group participates in oxidation, substitution, and protection reactions:

-

Oxidation : Dess-Martin periodinane (DMP) oxidizes the hydroxyl to a ketone.

-

Tosylation : Tosyl chloride (TsCl) converts the hydroxyl to a tosylate, enabling nucleophilic substitution (e.g., azide displacement) .

-

Silylation : tert-Butyldiphenylsilyl (TBDPS) chloride protects the hydroxyl as a silyl ether .

Nucleophilic Substitution

The hydroxyl group, after activation (e.g., as a tosylate), undergoes substitution:

-

Azide displacement : NaN₃ in DMF replaces the tosylate with an azide group, forming (2S,4R)-Ethyl 1-Boc-4-azidopiperidine-2-carboxylate .

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Azide substitution | NaN₃, DMF, 50°C | (2S,4R)-Ethyl 1-Boc-4-azidopiperidine-2-carboxylate | 83% |

Ring-Opening and Cycloaddition Reactions

The piperidine ring participates in stereoselective transformations:

-

Epoxidation : Reaction with m-CPBA forms an epoxide intermediate, which undergoes hydrolytic kinetic resolution (HKR) using Co(III)-salen catalysts to generate enantiopure diols .

-

Cycloaddition : The hydroxyl group facilitates [3+2] cycloadditions with nitrones or diazo compounds .

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Epoxidation/HKR | m-CPBA → Co(III)-salen, H₂O | (2S,4R)-4,5-dihydroxypiperidine derivative | 80% |

Enzymatic Resolution

Lipases (e.g., Candida antarctica) resolve racemic mixtures via selective ester hydrolysis, enabling access to enantiopure intermediates for β-lactamase inhibitors .

| Reaction | Reagents/Conditions | Product | ee | Source |

|---|---|---|---|---|

| Lipase-catalyzed hydrolysis | Lipase, phosphate buffer | (2S,4R)-enantiomer (≥95% ee) | 82% |

Reductive Amination

The deprotected amine reacts with aldehydes/ketones under reductive conditions (NaBH₃CN or H₂/Pd-C) to form secondary amines .

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reductive amination | Benzaldehyde, NaBH₃CN, MeOH | N-Benzyl-piperidine derivative | 75% |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

- The compound is synthesized via Michael addition of α,β-unsaturated δ-lactams with nitromethane derivatives, catalyzed by DBU (1,8-diazabicycloundec-7-ene). Key steps include refluxing in anhydrous THF, followed by NH₄Cl quenching and extraction with dichloromethane. Purification via silica gel column chromatography (hexane/ethyl acetate gradient) ensures high purity (>95%). Reaction temperature (20–25°C) and stoichiometric control of the nitroalkane reagent are critical for minimizing side products .

Q. Which spectroscopic and crystallographic methods are most effective for confirming stereochemistry and purity?

- Stereochemical confirmation : X-ray crystallography (Cu/Mo Kα radiation) resolves absolute configuration, with refinement using SHELXL-2018/3 . Key parameters include space group (e.g., P2₁2₁2₁), unit cell dimensions (e.g., a = 5.7999 Å, b = 10.0103 Å), and hydrogen-bonding networks .

- Purity analysis : HPLC (≥95% purity) and ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) verify absence of diastereomers. IR spectroscopy confirms functional groups (e.g., Boc carbonyl stretch at ~1680 cm⁻¹) .

Q. What purification techniques are effective for isolating this compound from complex mixtures?

- Column chromatography (silica gel, hexane/EtOAc 7:3 to 1:1) is standard. Recrystallization from ethanol/water mixtures improves crystalline yield. Centrifugal partition chromatography (CPC) may resolve closely related stereoisomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during absolute configuration determination?

- Use SHELX refinement (SHELXL-2018/3) with high-resolution data (θ > 25°). Cross-validate with Flack parameter analysis and compare packing motifs using Mercury 2.0’s Materials Module to assess similarity to known structures . For ambiguous cases, enantiomeric twinning tests or resonant scattering (for heavy atoms) are recommended .

Q. What strategies mitigate racemization during Boc-protection of 4-hydroxypiperidine intermediates?

- Conduct reactions under inert atmosphere (N₂/Ar) at 0–4°C to suppress base-catalyzed epimerization. Use mild bases (e.g., DMAP) instead of strong bases like NaH. Monitor reaction progress via TLC (Rf = 0.3 in hexane/EtOAc 1:1) . Post-synthesis chiral HPLC (Chiralpak AD-H column) confirms enantiopurity .

Q. How do solvent polarity and temperature gradients influence crystallization outcomes?

- Polar aprotic solvents (e.g., DMF) favor needle-like crystals, while ethanol/water mixtures yield prismatic forms. Slow cooling (0.5°C/min) from saturated solutions at 50°C enhances crystal size and reduces defects. Crystallographic data from show that µ = 0.21 mm⁻¹ (Mo Kα) optimizes absorption correction .

Q. What computational approaches predict hydrogen-bonding networks in the crystal lattice?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.